

Niobium trichloride crystal structure and space group

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Compound of Interest

Compound Name: *Niobium(3+);trichloride*

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An In-depth Technical Guide to the Crystal Structure of Niobium Trichloride

This technical guide provides a comprehensive overview of the crystal structure of niobium trichloride (NbCl_3), intended for researchers, scientists, and professionals in drug development with an interest in inorganic chemistry and materials science. The document details the crystallographic parameters, experimental procedures for synthesis and characterization, and a visual representation of the structural determination workflow.

Niobium Trichloride: An Overview

Niobium trichloride is an inorganic compound of niobium and chlorine. While the pure binary phase of NbCl_3 is not as extensively characterized as its non-stoichiometric counterparts, its structural framework serves as a basis for understanding a range of related niobium chloride phases.^{[1][2]} These materials are of interest for their potential applications in catalysis and as precursors for the synthesis of other niobium-containing compounds. The handling of niobium trichloride requires care due to its sensitivity to air and moisture, which can lead to the formation of niobium oxychlorides and alter its crystal structure.^[2]

Crystal Structure of Niobium Trichloride

The crystal structure of niobium trichloride is based on a hexagonal close-packed (hcp) arrangement of chloride ions, with niobium ions occupying the octahedral interstices.^[2] This fundamental arrangement gives rise to various structural motifs, including the formation of non-stoichiometric compounds.^[2]

Crystallographic Data

The crystallographic data for niobium trichloride is summarized in the table below. It is important to note that the binary phase NbCl_3 is not well characterized, and some of the detailed structural understanding comes from the closely related and more stable non-stoichiometric compound, Nb_3Cl_8 .^{[1][2]} Niobium trichloride can be considered a solid solution of Nb_3Cl_8 and a hypothetical Nb_2Cl_8 .^{[1][2]}

Parameter	Value
Chemical Formula	NbCl_3
Crystal System	Hexagonal
Space Group	P3m1
Lattice Constants	$a = 6.744 \text{ \AA}$
	$c = 12.268 \text{ \AA}$
Formula Units (Z)	2

Table 1: Crystallographic data for Niobium Trichloride.^[1]

In the related non-stoichiometric phase, Nb_3Cl_8 , which crystallizes in the trigonal space group P-3m1, the niobium atoms form triangular clusters within the octahedral sites of the chloride lattice.^{[2][3]} This clustering is a significant feature of the solid-state chemistry of lower niobium halides.^[2]

Experimental Protocols

The determination of the crystal structure of niobium trichloride involves two key experimental stages: the synthesis of high-quality single crystals and their characterization using diffraction techniques.

Synthesis of Niobium Trichloride Crystals

Several methods have been employed for the synthesis of niobium trichloride and its related phases.

A common route to niobium trichloride is the reduction of niobium pentachloride (NbCl_5).^[1]

- **Hydrogen Reduction:** This method involves the reduction of NbCl_5 with hydrogen gas. The reaction is typically carried out in a two-stage process where NbCl_5 is first reduced to NbCl_3 at a lower temperature.^[2] Precise control of the temperature and gas composition is crucial to obtain the desired stoichiometry.^[2]
- **Reduction with Niobium Metal:** Niobium trichloride can also be synthesized via a comproportionation reaction between niobium pentachloride and niobium metal.^[4] High-surface area niobium metal (e.g., foil) and a slight excess of NbCl_5 are sealed in an evacuated reactor tube.^[4] The tube is heated in a temperature gradient, for instance, with the niobium-containing end at 390°C and the other end at 355°C for several days.^[4] This process facilitates the transport and deposition of NbCl_3 crystals in the cooler zone.^[4]

The chemical vapor transport (CVT) technique is effective for growing high-quality single crystals of related compounds like Nb_3Cl_8 .^[3] This method typically involves sealing the starting materials (e.g., niobium and a transport agent like iodine) in an evacuated quartz ampoule and placing it in a two-zone furnace to create a temperature gradient. This gradient drives the transport of the material from the hotter to the colder zone, where it deposits as single crystals.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a material.

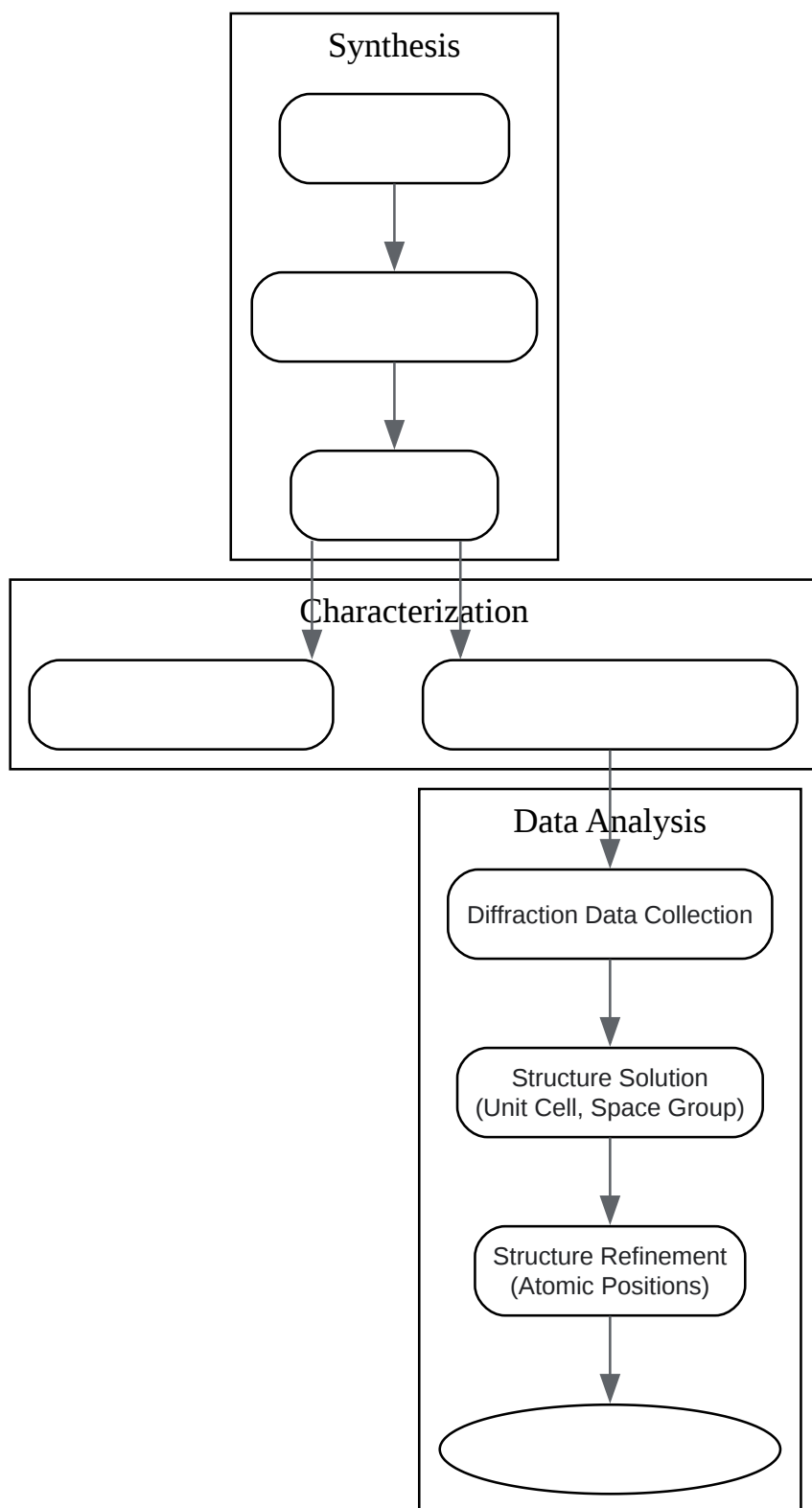
- **Crystal Mounting:** A suitable single crystal of niobium trichloride is selected and mounted on a goniometer head. Due to its air sensitivity, this process must be performed in an inert atmosphere (e.g., inside a glovebox).^[2]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
- **Structure Solution and Refinement:** The collected diffraction data (intensities and positions of Bragg reflections) are used to solve the crystal structure. This involves determining the unit cell parameters, space group, and the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

Powder X-ray diffraction is a complementary technique used to assess the phase purity of the bulk sample and to obtain initial structural information.

- **Sample Preparation:** A finely ground powder of the synthesized material is prepared. To prevent degradation, the sample holder is often loaded in an inert atmosphere and sealed with a protective film (e.g., Kapton).
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
- **Data Analysis:** The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. The positions and intensities of the diffraction peaks can be used to identify the material by comparison with standard diffraction databases and to refine the lattice parameters.

Workflow for Crystal Structure Determination

The logical workflow for determining the crystal structure of niobium trichloride, from synthesis to final data analysis, is illustrated in the diagram below.



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- To cite this document: BenchChem. [Niobium trichloride crystal structure and space group]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086010#niobium-trichloride-crystal-structure-and-space-group]

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